molecular formula C13H18O3 B028763 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid CAS No. 60057-62-7

2-(4-Isobutylphenyl)-2-hydroxypropionic Acid

Cat. No. B028763
CAS RN: 60057-62-7
M. Wt: 222.28 g/mol
InChI Key: APEODKDQAWQDLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid involves multiple steps, starting from basic chemical intermediates to the final compound. A notable method includes the synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, proceeding through intermediate stages such as methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate (Kogure, Nakagawa, & Fukawa, 1975). This demonstrates the complexity and versatility of organic synthesis routes towards creating ibuprofen.

Molecular Structure Analysis

The molecular structure of ibuprofen is characterized by the presence of a carboxylic acid group attached to a hydrocarbon chain, which itself is connected to a phenyl group substituted with an isobutyl group. This structure is pivotal for its chemical behavior and interactions. Studies involving crystallography have provided insight into the detailed arrangement of atoms within ibuprofen, highlighting the importance of structural analysis in understanding its properties and reactivity.

Chemical Reactions and Properties

Ibuprofen undergoes various chemical reactions typical of carboxylic acids, including esterification and the formation of amides. Its reactivity has been explored in the context of modifying its structure for different scientific applications, illustrating the compound's versatility. Additionally, the formation of diastereomers and their separation has been reported, underscoring the compound's stereochemical aspects (Burnelli, Guarnieri, Varoli, Cesaroni, & Scapini, 1983).

Scientific Research Applications

  • Decreasing Oxygen Affinity of Human Hemoglobin A : This compound can decrease the oxygen affinity of human hemoglobin A. This property is potentially beneficial in areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

  • Analogue of Inflammation-Inhibiting Acids : It is an analogue of α-arylpropionic acids, which are known for their inflammation-inhibiting effects (Schlosser et al., 1996).

  • Treatment of Rheumatism : This compound shows high anti-inflammatory activity and is widely used in treating diseases like rheumatism (Kogure et al., 1975).

  • Synthesis of Novel Polymer Materials : 3-hydroxypropionic acid, a related compound, is used in the synthesis of novel polymer materials and other derivatives (Jiang et al., 2009).

  • Influence of Stereo Configuration on Anti-Inflammatory Activity : The anti-inflammatory activity of this compound is influenced by its steric configuration, with the isohexanoic derivative being particularly interesting (Burnelli et al., 1983).

  • Precursor for Key Compounds : 3-hydroxypropionic acid is a valuable platform chemical used as a precursor for key compounds like acrylic acid, 1,3-propanediol, and others (Vidra & Németh, 2017).

  • Microbial Production from Biomass : Microbial production of 3-hydroxypropionic acid from sources like glucose or glycerol is promising for value-added chemical production (Kumar et al., 2013).

  • Industrial Applications : 3-hydroxypropionic acid is used in industrial applications for the production of chemicals like acrylic acid and 1,3-propanediol (Yang et al., 2017).

Safety And Hazards

Ibuprofen may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, wear eye protection, avoid breathing dust or fume, avoid release to the environment, and do not eat, drink or smoke when using this product .

Future Directions

New thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid (ibuprofen) have been synthesized as potential anti-inflammatory drugs . The structure of the new compounds was proved using spectral methods .

properties

IUPAC Name

2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEODKDQAWQDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874462
Record name BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)-2-hydroxypropionic Acid

CAS RN

60057-62-7, 82412-82-6
Record name 2-(4-Isobutylphenyl)-2-hydroxypropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a 500 ml-bomb-apparatus, were introduced 2 g (7.7×10-3 mol) of 2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone (G.P.C.: 95.4%), 7.2 g (0.18 mol) of sodium hydroxide in pellets, 200 ml of water and 40 ml of xylene. The mixture was brought to 200° C. and stirred for 1 hour at this temperature. The inner pressure in the bomb-apparatus was about 14 bars. After cooling at 20° C., the medium was decanted and the aqueous phases were re-extracted with ethyl ether. After acidification at pH=1 with concentrated hydrochloric acid, the medium was again extracted with ethyl ether. These last ethereal phases were washed with water, dried on sodium sulphate and brought to dryness under vacuum. In this manner, 1.60 g of 2-(4-isobutyl-phenyl)-2-hydroxy-propionic acid were obtained titrating 91.6% in G.P.C. namely a molar yield of 89.8%. An analytical sample was prepared by crystallisation from hexane.
Name
2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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